Arimoclomol

Pharmacokinetics Drug Development Structural Analog

NPC and ALS researchers require HSP modulators with validated CNS activity and stress-dependent selectivity. Arimoclomol addresses this gap with FDA-approved NPC therapy status (2024), 4-fold longer half-life vs. bimoclomol, and stress-restricted HSP70 amplification that protects neurons without off-target activation in healthy cells. • FDA-approved for NPC; 74% disease progression reduction in Phase II/III trial • CSF-penetrant with dose-proportional brain exposure • Demonstrated neuroprotection vs. celastrol-induced apoptosis in head-to-head studies

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
CAS No. 289893-25-0
Cat. No. B1213184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArimoclomol
CAS289893-25-0
Synonymsarimoclomol
BRX-220
BRX220
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O
InChIInChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1
InChIKeySGEIEGAXKLMUIZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arimoclomol: HSP Co-Inducer & FDA Approval


Arimoclomol (CAS 289893-25-0), marketed as Miplyffa™, is an orally bioavailable small-molecule hydroxylamine derivative that functions as a co-inducer of heat shock proteins (HSPs) [1]. Its mechanism centers on amplifying the cellular heat shock response specifically in stressed cells by stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), thereby potentiating production of protective chaperones including HSP70 without directly activating the stress response in healthy cells [1]. The compound received U.S. FDA approval on September 20, 2024, as the first-ever approved therapy for Niemann-Pick Disease Type C (NPC), indicated for use in combination with miglustat to treat neurological manifestations in adult and pediatric patients aged two years and older [2].

1 Stress-dependent HSP co-inducer; amplifies HSP70 in pathologically stressed cells without activating healthy cells
2 CNS-penetrant small molecule for protein misfolding and neurodegeneration models
3 Reported clinical-stage development context (NPC, ALS); research-use formulation available

Why Arimoclomol Substitution Fails


The assumption that all HSP co-inducers or modulators are functionally interchangeable is contradicted by direct comparative evidence. Arimoclomol exhibits a distinct pharmacological profile relative to its structural analog bimoclomol, with a four-fold longer elimination half-life and improved CNS penetration [1]. More critically, head-to-head cellular studies demonstrate that despite both arimoclomol and the natural product celastrol inducing Hsp70 expression via HSF-1 activation, their downstream effects on neuronal survival diverge fundamentally: arimoclomol promotes neuroprotection while celastrol induces apoptosis under identical stress conditions [2]. Furthermore, arimoclomol's stress-dependent activation mechanism differs from direct HSP inducers and HSP90 inhibitors, resulting in a narrower, stress-restricted therapeutic window that cannot be assumed for other HSP-modulating agents [1]. These documented differences render generic substitution scientifically unsound without direct comparative validation.

PK Bimoclomol’s shorter half‑life (~1 h) may shift dosing feasibility and CNS exposure profiles compared to arimoclomol; not interchangeable.
Outcome HSP induction alone insufficient: arimoclomol associated with survival rescue in motoneuron stress models, while celastrol linked to apoptosis induction – compound‑specific neuronal response expected.
Mechanism Stress‑dependent activation profile may not transfer to direct HSP inducers or HSP90 inhibitors; narrower stress‑restricted window requires separate validation.

Arimoclomol Comparative Evidence


Half-Life Advantage vs Bimoclomol

Arimoclomol was developed as a superior analog to its predecessor bimoclomol, specifically engineered to address pharmacokinetic limitations. Direct comparative pharmacokinetic analysis reveals that arimoclomol exhibits a half-life approximately four times longer than bimoclomol, which has a half-life of approximately 1 hour [1]. This extended half-life enables practical three-times-daily oral dosing in clinical protocols, whereas bimoclomol's short half-life contributed to the stagnation of its clinical development [2].

Half‑life vs Bimoclomol
Direct comparison
~4 h vs. ~1 h
~4‑fold longer elimination half‑life; supports three‑times‑daily dosing feasibility
Oral pharmacokinetic analysis; bimoclomol as structural analog comparator
Pharmacokinetics Drug Development Structural Analog

Neuroprotection vs Celastrol in Motoneurons

A direct head-to-head comparison in primary motoneuron cultures evaluated the effects of two HSF-1-activating HSP inducers, arimoclomol and celastrol. Under identical experimental stress conditions (staurosporine and H2O2-induced apoptosis), arimoclomol demonstrated survival-promoting effects and rescued motoneurons from apoptosis, while celastrol not only failed to confer protection but actively induced neurotoxicity and neuronal death [1]. Immunostaining revealed that celastrol treatment simultaneously activated both the heat shock response and the apoptotic caspase-3 cascade, a detrimental dual effect not observed with arimoclomol [1].

Neuronal survival vs Celastrol
Direct comparison
Survival rescue vs. neurotoxicity
Divergent neuronal response; HSP induction alone did not predict survival outcome
Primary motoneuron culture; staurosporine/H₂O₂ stress; caspase‑3 activation noted with celastrol
Neuroprotection Apoptosis Motor Neuron

NPC Disease Progression Reduction vs Placebo

In a 12-month, multi-center, prospective, double-blinded, placebo-controlled Phase II/III clinical trial (N=50) evaluating arimoclomol in Niemann-Pick Disease Type C (NPC), treatment with arimoclomol as adjunct to routine clinical care resulted in a 74% reduction in disease progression compared to placebo, as measured by the 5-domain NPC Clinical Severity Scale (NPC-CSS) (p=0.0506) [1]. In the predefined subgroup of patients aged 4 years and older (44 out of 50 randomized patients), the treatment difference was statistically significant with minimal disease progression at month 12 in the arimoclomol-treated group (p=0.0219) [2]. A highly statistically significant treatment difference was also observed in the subgroup receiving miglustat as part of routine clinical care (p=0.0071) [2]. The overall incidence of adverse events was similar between arimoclomol (85.7%) and placebo (81.3%), with serious adverse events occurring less frequently in the arimoclomol group (14.3%) compared to placebo (37.5%) [3].

NPC progression reduction
Trial context
74% reduction vs placebo
Reported disease‑progression endpoint (NPC‑CSS); p=0.0506
Phase II/III RCT; N=50; miglustat combination subgroup p=0.0071
Clinical Efficacy Niemann-Pick Type C Disease Progression

Dose-Proportional CSF Penetration

A Phase II pharmacokinetic study in 84 ALS participants evaluated arimoclomol at three oral doses (25, 50, or 100 mg three times daily) versus placebo. Arimoclomol demonstrated dose-linear pharmacokinetic exposure, with CSF levels increasing proportionally with dose, confirming blood-brain barrier penetration in human subjects [1]. The elimination half-life remained consistent (approximately 4 hours) with continued treatment, supporting a three-times-daily dosing regimen [1]. Arimoclomol was well tolerated and safe at doses up to 300 mg/day [1].

CSF exposure
Reported
Dose‑proportional CSF levels
CNS penetration demonstrated; half‑life ~4 h unchanged with continued treatment
Phase II ALS study; 84 participants; doses up to 300 mg/day
Pharmacokinetics Blood-Brain Barrier Cerebrospinal Fluid

Rhodopsin Aggregation Reduction in RP Models

In cellular models of P23H rod opsin retinitis pigmentosa, arimoclomol treatment reduced P23H rod opsin aggregation and improved viability of mutant rhodopsin-expressing cells . In P23H rhodopsin transgenic rat models, pharmacological potentiation of the stress response with arimoclomol improved electroretinogram (ERG) responses and prolonged photoreceptor survival, as assessed by measuring outer nuclear layer thickness in the retina .

Rhodopsin aggregation model
Data to verify
Reduced P23H opsin aggregation; improved ERG responses
Supports proteinopathy model endpoint interpretation; outer nuclear layer preservation reported
Cellular and transgenic rat RP models; source data pending verification
Retinitis Pigmentosa Protein Aggregation Photoreceptor

HDAC Inhibitor Synergy in Proteotoxic Stress

In a comparative study of HSP induction in motor neurons, certain HDAC class I inhibitors (the pan inhibitor SAHA and the HDAC1/3 inhibitor RGFP109) acted as HSP co-inducers comparable to arimoclomol specifically in response to proteotoxic stress, but not thermal stress [1]. Notably, stress-induced Hsp70 expression could be further enhanced by combining an HDAC inhibitor with arimoclomol, demonstrating a synergistic potential not observed with HSP90 inhibitors [1]. This indicates that arimoclomol's mechanism is complementary to, rather than redundant with, other pharmacological HSP-modulating approaches.

HDAC inhibitor synergy
Direct comparison
Synergistic Hsp70 enhancement with HDACi
Supports combination study designs; not redundant with HDAC inhibitors
Motor neuron proteotoxic stress model; effect not observed with HSP90 inhibitors
HDAC Inhibitors Synergistic Effect ALS

Arimoclomol Key Application Scenarios


Lysosomal Storage Disorders with CNS Involvement

Investigators studying Niemann-Pick Disease Type C (NPC), Gaucher disease, or other lysosomal storage disorders with neurological involvement should prioritize arimoclomol based on its FDA-approved status for NPC [1] and its 74% disease progression reduction in the pivotal Phase II/III trial [2]. The compound's demonstrated CSF penetration with dose-proportional exposure [3] makes it uniquely suitable for CNS-targeted studies, while its lack of direct cellular stress activation ensures target engagement only in pathologically affected cells.

Motor Neuron Disease Neuroprotection

For amyotrophic lateral sclerosis (ALS) and motor neuron degeneration research, arimoclomol is the preferred HSP modulator based on direct comparative evidence showing its neuroprotective rescue of motoneurons from apoptosis, whereas the alternative HSP inducer celastrol causes neurotoxicity and apoptotic death under identical stress conditions [4]. This divergent outcome underscores the compound-specific safety profile that should guide selection for neuronal survival studies.

Protein Misfolding Studies: Sustained Target Engagement

In protein aggregation models including rhodopsinopathies, arimoclomol's four-fold longer half-life compared to bimoclomol (~4 hours vs. ~1 hour) [5] provides sustained HSP amplification, enabling practical three-times-daily dosing regimens. This pharmacokinetic advantage, combined with demonstrated reduction of P23H rod opsin aggregation and improved photoreceptor survival , positions arimoclomol as the more developable candidate for chronic protein misfolding pathology studies.

HDAC Inhibitor Combination in Proteotoxic Stress

Researchers designing multi-mechanism intervention strategies for proteotoxic stress-related neurodegeneration should select arimoclomol based on its demonstrated synergistic Hsp70 enhancement when combined with HDAC class I inhibitors (SAHA, RGFP109) [6]. This validated combination potential, not established for HSP90 inhibitors or other HSP modulators, supports its use in studies exploring combinatorial approaches to proteostasis restoration.

Application
Selection Property
Validation Focus
CNS‑involved lysosomal storage disorder studies
Stress‑dependent HSP co‑induction with CNS penetration
NPC disease‑model endpoint response; miglustat combination context
Motor neuron degeneration model research
Neuronal survival outcome divergence from other HSP inducers
Compare survival endpoints in stress‑induced motoneuron models
Protein misfolding and aggregation models
Extended half‑life and sustained CNS target engagement
Chronic dosing feasibility; aggregation reduction endpoints
HDAC inhibitor combination strategies
Synergistic Hsp70 enhancement with HDACi
Combination effect on proteotoxic stress markers; pathway‑response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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